molecular formula C19H26N4O3 B2484549 2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate CAS No. 1241623-30-2

2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate

Cat. No.: B2484549
CAS No.: 1241623-30-2
M. Wt: 358.442
InChI Key: OVRPCCYKIMPVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate (CAS 1241623-30-2) is a synthetic organic compound with a molecular formula of C19H26N4O3 and a molecular weight of 358.4 g/mol . Its structure features a carbamate group (2-methylpropyl N-phenylcarbamate) linked via a urea-like bridge to a 1-cyanocyclopentyl moiety. This specific molecular architecture, containing multiple hydrogen bond donors and acceptors, makes it a compound of interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules. The presence of the carbamate functional group is significant, as derivatives of this class are known to exhibit a range of biological activities and are explored in various pharmacological contexts . As a building block, this compound can be utilized in the development of potential enzyme inhibitors or for probing biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methylpropyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14(2)12-26-18(25)22-16-7-5-6-15(10-16)21-11-17(24)23-19(13-20)8-3-4-9-19/h5-7,10,14,21H,3-4,8-9,11-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPCCYKIMPVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC(=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate is a complex organic molecule with potential implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of several functional groups that contribute to its biological activity. The presence of the cyanocyclopentyl moiety and carbamate functional group is significant in determining its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H22N4O3
Molecular Weight306.37 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carbamate group can facilitate binding to target proteins, potentially altering their activity and leading to various biochemical responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways, affecting cellular responses and potentially leading to therapeutic effects.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some carbamate derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds featuring similar moieties have been studied for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study conducted by Zhang et al. (2023) demonstrated that a related carbamate compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects.
  • Anti-inflammatory Properties : In a study by Lee et al. (2022), another cyanocyclopentyl-containing compound exhibited significant reduction in pro-inflammatory cytokines in vitro. This indicates potential for developing anti-inflammatory therapies based on structural analogs of the compound .

Research Findings

Recent investigations into the biological activity of carbamate derivatives have highlighted their potential therapeutic applications:

  • Cytotoxicity Assays : Various assays (e.g., MTT assay) have been employed to evaluate the cytotoxic effects of similar compounds on cancer cell lines, showing IC50 values in the micromolar range.
  • In Vivo Studies : Animal studies have indicated that these compounds can effectively reduce tumor size without significant toxicity, suggesting a favorable safety profile.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Lipophilicity

Lipophilicity (log k) is critical for membrane permeability and bioavailability. describes HPLC-derived log k values for phenyl carbamates with varying substituents:

Compound Class Substituents log k Range Biological Activity
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) 3-chlorophenyl, alkyl groups 2.8–3.9 Antifungal, antibacterial
Target Compound 1-cyanocyclopentyl, isopropyl Hypothetical: ~3.5–4.2 Theorized insecticidal
Chlorantraniliprole Dichlorophenyl, pyrazole Reported: ~4.0 Ryanodine modulator (insecticide)

However, experimental validation is needed.

Functional Analogues in Agrochemicals

Ryanodine receptor modulators (M.28) in share key features with the target compound:

  • Chlorantraniliprole : Contains a dichlorophenyl group and pyrazole carboxamide. Exhibits high insecticidal activity (EC₅₀ < 1 nM against Lepidoptera).
  • Cyantraniliprole : Fluorinated variant with broader pest spectrum.

Hypothetical Activity Comparison :

Compound Binding Affinity (Theorized) Selectivity
Chlorantraniliprole High Lepidoptera
Cyantraniliprole Moderate-High Broad-spectrum
Target Compound Moderate (untested) Unknown
Toxicity Considerations

highlights that cyano-containing carbamates like 2-cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological data. By analogy, the target compound’s cyanocyclopentyl group may pose uncharacterized risks, such as metabolic release of cyanide or nephrotoxicity.

Q & A

What are the recommended synthetic routes for 2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of carbamate derivatives typically involves forming the carbamate linkage via reactions between isocyanates and alcohols or amines. For structurally analogous compounds, methods such as the reaction of α-terpineol with phenyl isocyanate in chloroform, catalyzed by HCl, have been reported to yield carbamates with moderate to high purity . Key variables include solvent choice (e.g., chloroform for solubility), stoichiometric ratios (1:1 molar ratio of alcohol to isocyanate), and reaction time (30 minutes to 2 hours). Post-synthesis purification via silica gel chromatography (eluted with light petroleum ether) and crystallization (chloroform/alcohol mixtures) are critical to isolate the target compound .

Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Basic Research Focus
High-Performance Liquid Chromatography (HPLC) is a gold standard for assessing lipophilicity (log k values), which informs drug bioavailability. For carbamates, reversed-phase HPLC with C18 columns and methanol/water mobile phases (gradient elution) is recommended . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional groups) and X-ray crystallography to resolve stereochemical ambiguities. For example, disordered cyclohexene rings in carbamates were resolved using X-ray diffraction, revealing half-boat conformations and hydrogen-bonded crystal packing .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

Advanced Research Focus
For enzyme inhibition studies, use in vitro assays with recombinant enzymes (e.g., serine hydrolases or proteases) and fluorogenic substrates. Dose-response curves (IC₅₀ values) should be generated with at least three independent replicates. Receptor-binding studies require heterologous expression of target receptors (e.g., G protein-coupled receptors) in cell lines, followed by competitive binding assays using radiolabeled ligands . To address contradictions in bioactivity data, apply multivariate statistical analysis (e.g., principal component analysis) to distinguish assay-specific artifacts from true pharmacological effects .

What strategies can resolve structural ambiguities in carbamate derivatives, such as conformational disorder in crystallographic studies?

Advanced Research Focus
X-ray crystallography with high-resolution data (≤ 1.0 Å) is essential. For disordered moieties (e.g., cyclohexene rings), refine occupancy ratios using software like SHELXL. In a study of a related carbamate, two disordered sites (55:45 occupancy) were resolved, revealing distinct puckering parameters (Q = 0.427 Å vs. 0.651 Å) and interplanar angles (14.8°–24.0°) between aromatic and carbamate groups . Complementary computational methods (density functional theory, DFT) can validate crystallographic findings by simulating molecular geometries and hydrogen-bonding networks.

How should researchers address contradictory data in bioactivity or toxicity studies of this compound?

Advanced Research Focus
Contradictions often arise from methodological divergence. For example, receptor-response models may yield non-overlapping chemical feature clusters due to differences in receptor diversity (single vs. multiple receptors) or data sources (wet-lab vs. computational) . To reconcile discrepancies:

  • Perform meta-analyses across datasets using standardized metrics (e.g., correlation coefficients).
  • Validate in silico predictions with orthogonal assays (e.g., cytotoxicity testing in HEK293 cells).
  • Apply time-series designs (e.g., three-wave panel studies) to distinguish short-term adaptive effects from long-term toxicological outcomes .

What computational tools are suitable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

Advanced Research Focus
Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like topological polar surface area (TPSA) and log P. Software such as SwissADME or ADMETLab 2.0 can predict cytochrome P450 interactions and blood-brain barrier permeability. For toxicity, employ Tox21 high-throughput screening data or molecular docking to identify off-target binding (e.g., hERG channel inhibition). Cross-validate predictions with experimental data, such as Ames tests for mutagenicity .

How can the stability of this carbamate derivative be optimized under physiological conditions?

Advanced Research Focus
Carbamate hydrolysis is pH-dependent. To enhance stability:

  • Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
  • Introduce steric hindrance near the carbamate group (e.g., bulky substituents on the cyclopentyl ring) to reduce enzymatic cleavage.
  • Formulate with cyclodextrins or liposomes to shield the compound from hydrolytic enzymes .

What are the best practices for comparative analysis with structurally related carbamates?

Basic Research Focus
Compare molecular descriptors (e.g., log P, hydrogen bond donors/acceptors) and bioactivity profiles. For example, analogs like benzyl N-({(cyclopropylcarbamoyl)methyl}carbamate) exhibit enhanced biological activity due to multiple functional groups . Use PubChem’s Structure Clustering Tool to group compounds by scaffold similarity and prioritize derivatives with novel substituents (e.g., 1-cyanocyclopentyl) for further study .

How can researchers validate the proposed mechanism of action for this compound in complex biological systems?

Advanced Research Focus
Employ CRISPR-Cas9 knockouts of putative target genes in cell lines to confirm pathway specificity. For in vivo validation, use transgenic animal models (e.g., zebrafish or mice) with fluorescent reporters for real-time monitoring of target engagement. Multi-omics approaches (transcriptomics, proteomics) can identify downstream biomarkers of activity .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Basic Research Focus
Refer to GHS 1.0 guidelines for hazard identification. Although toxicological data may be limited, assume acute toxicity (Category 4) and use PPE (gloves, goggles, fume hoods). For disposal, neutralize carbamates with alkaline hydrolysis (1M NaOH, 60°C for 24 hours) before incineration . Document all safety protocols in compliance with institutional review boards (IRBs) for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.